2-Methyl-6-(pyridin-3-yl)pyrimidin-4-ol

PI3Kδ inhibitor Cellular assay Kinase selectivity

Researchers relying on PI3Kδ pathway interrogation face irreproducibility when substituting non-methylated or thiophene analogs-these are not functionally interchangeable. 2-Methyl-6-(pyridin-3-yl)pyrimidin-4-ol (CAS 263244-04-8) resolves this with a 3.7-fold potency advantage (IC50 102 nM in Ri-1 AKT pS473 assay) over demethylated analogs and a 68-fold CYP3A4 selectivity window (IC50 7,000 nM), ensuring clean target engagement with minimized off-target risk. The optimized synthetic route (50-65% yield) enables cost-effective multigram access for screening and in vivo studies. Procure only high-purity (>98% HPLC) batches to preserve assay integrity and SAR fidelity.

Molecular Formula C10H9N3O
Molecular Weight 187.20 g/mol
CAS No. 263244-04-8
Cat. No. B13424057
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-6-(pyridin-3-yl)pyrimidin-4-ol
CAS263244-04-8
Molecular FormulaC10H9N3O
Molecular Weight187.20 g/mol
Structural Identifiers
SMILESCC1=NC(=CC(=O)N1)C2=CN=CC=C2
InChIInChI=1S/C10H9N3O/c1-7-12-9(5-10(14)13-7)8-3-2-4-11-6-8/h2-6H,1H3,(H,12,13,14)
InChIKeyHRMPVMIVFQBERL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methyl-6-(pyridin-3-yl)pyrimidin-4-ol (CAS 263244-04-8) – Procurement-Ready Heterocyclic Building Block for PI3Kδ-Targeted Research


2-Methyl-6-(pyridin-3-yl)pyrimidin-4-ol (CAS 263244-04-8) is a heterocyclic compound belonging to the pyridinyl-pyrimidine class, characterized by a 2-methyl substitution on the pyrimidine ring and a pyridin-3-yl group at the 6-position [1]. It exists as a tautomeric mixture, with the 4-hydroxyl group conferring hydrogen-bonding capacity and metabolic stability . The compound is primarily utilized as a research tool for probing phosphatidylinositol 3-kinase delta (PI3Kδ) signaling pathways, with documented cellular activity in the nanomolar range [2]. Its structural simplicity, coupled with a defined synthetic route yielding 50–65%, makes it an accessible and reproducible starting point for medicinal chemistry campaigns .

Why 2-Methyl-6-(pyridin-3-yl)pyrimidin-4-ol Cannot Be Replaced by Unsubstituted or Thiophene-Containing Pyrimidin-4-ol Analogs


Generic substitution of 2-methyl-6-(pyridin-3-yl)pyrimidin-4-ol with closely related analogs (e.g., 6-(pyridin-3-yl)pyrimidin-4-ol or 2-methyl-6-(thiophen-3-yl)pyrimidin-4-ol) is scientifically unsound due to quantifiable differences in target engagement and selectivity. The 2-methyl group is not an inert substituent; its presence significantly modulates both electronic properties and steric interactions within the ATP-binding pocket of PI3Kδ, as evidenced by a 3.7-fold difference in cellular potency between methylated and demethylated analogs [1]. Furthermore, replacing the pyridine ring with a thiophene ring alters the compound's electronic distribution and hydrogen-bonding network, which directly impacts kinase selectivity and metabolic stability . These structural variations are not interchangeable without risking experimental irreproducibility and misinterpretation of structure–activity relationships (SAR).

Quantitative Differentiation of 2-Methyl-6-(pyridin-3-yl)pyrimidin-4-ol: PI3Kδ Cellular Potency, CYP3A4 Selectivity, and Synthetic Yield Benchmarks


PI3Kδ Cellular Potency: 3.7-Fold Improvement over a Demethylated Pyrimidin-4-ol Analog

2-Methyl-6-(pyridin-3-yl)pyrimidin-4-ol exhibits a cellular IC50 of 102 nM against PI3Kδ-mediated AKT phosphorylation in Ri-1 cells, which is 3.7-fold more potent than the structurally related analog BDBM50394897 (IC50 = 374 nM) when tested under identical assay conditions [1]. This difference is attributed to the presence of the 2-methyl group, which enhances hydrophobic interactions within the kinase's affinity pocket and improves membrane permeability . The 272 nM improvement in potency is statistically significant and directly impacts the compound's utility as a cellular probe.

PI3Kδ inhibitor Cellular assay Kinase selectivity

CYP3A4 Selectivity: 68-Fold Window Over PI3Kδ Cellular Potency

2-Methyl-6-(pyridin-3-yl)pyrimidin-4-ol demonstrates a favorable selectivity window against the major drug-metabolizing enzyme CYP3A4. The compound inhibits CYP3A4 with an IC50 of 7,000 nM in human liver microsomes, yielding a selectivity index of 68.6 relative to its PI3Kδ cellular IC50 (102 nM) [1]. This indicates that at concentrations required for PI3Kδ inhibition, CYP3A4 activity is largely preserved, reducing the likelihood of metabolism-based drug–drug interactions in downstream in vivo studies [2].

CYP inhibition Drug metabolism Selectivity index

Synthetic Yield Benchmark: 50–65% via Optimized Cyclization Route

The synthesis of 2-methyl-6-(pyridin-3-yl)pyrimidin-4-ol proceeds via a condensation of 3-pyridinecarboxaldehyde with methyl acetoacetate, followed by ammonolysis and hydroxylation. Under optimized conditions (60–80°C, oxidative agents such as H2O2 or potassium persulfate), the reaction achieves a reproducible yield of 50–65% . This yield compares favorably to other pyridinyl-pyrimidine syntheses that often require multiple protection/deprotection steps or expensive catalysts, making the compound cost-effective for routine procurement [1].

Synthetic chemistry Process optimization Scalability

Antiproliferative Class Potential: Low Micromolar Activity Against Cancer Cell Lines

While 2-methyl-6-(pyridin-3-yl)pyrimidin-4-ol has not been directly profiled in antiproliferative assays, structurally related N-(pyridin-3-yl)pyrimidin-4-amine derivatives exhibit potent growth inhibition across multiple cancer cell lines. For example, compound 7l from this series demonstrates IC50 values of 0.83 μM (MV4-11), 2.12 μM (HT-29), 3.12 μM (MCF-7), and 8.61 μM (HeLa) [1]. These activities are comparable to clinical CDK inhibitors such as Palbociclib and AZD5438, and importantly, the compounds show reduced toxicity toward normal HEK293 cells [2]. This class-level evidence suggests that 2-methyl-6-(pyridin-3-yl)pyrimidin-4-ol may serve as a privileged scaffold for anticancer lead optimization.

Anticancer Cell viability CDK inhibition

High-Impact Application Scenarios for 2-Methyl-6-(pyridin-3-yl)pyrimidin-4-ol in PI3Kδ Research and Anticancer Lead Discovery


PI3Kδ Cellular Pathway Probing and Target Engagement Assays

2-Methyl-6-(pyridin-3-yl)pyrimidin-4-ol is ideally suited for PI3Kδ-dependent cellular assays, such as monitoring AKT phosphorylation (S473) in Ri-1 cells, where it achieves a robust IC50 of 102 nM [1]. Its 3.7-fold potency advantage over demethylated analogs ensures that lower concentrations can be used to achieve complete pathway inhibition, minimizing off-target effects and conserving compound . This makes it a reliable tool compound for target validation and mechanism-of-action studies in immunology and oncology.

Medicinal Chemistry Hit-to-Lead Optimization for Selective PI3Kδ Inhibitors

With a 68-fold selectivity window over CYP3A4 (IC50 = 7,000 nM), this compound provides a clean starting point for SAR campaigns focused on improving kinase selectivity and pharmacokinetic properties [1]. Its favorable CYP profile reduces the risk of metabolic liabilities that often plague early-stage PI3Kδ inhibitors, allowing medicinal chemists to focus on optimizing potency and isoform selectivity without confounding ADME issues .

Scalable Synthesis and Procurement of Pyridinyl-Pyrimidine Building Blocks

The optimized synthetic route yielding 50–65% ensures reliable, cost-effective access to multigram quantities for large-scale screening or in vivo studies [1]. This reproducible yield compares favorably to other pyrimidine scaffolds, making the compound an economically attractive building block for parallel synthesis and library generation .

Anticancer Drug Discovery: Leveraging Class-Level Antiproliferative Activity

Given the documented low-micromolar antiproliferative activity of structurally related N-(pyridin-3-yl)pyrimidin-4-amines against MV4-11 (IC50 = 0.83 μM), HT-29 (2.12 μM), MCF-7 (3.12 μM), and HeLa (8.61 μM) cells, this compound serves as a privileged scaffold for designing novel CDK2 or Aurora kinase inhibitors [1]. Its reduced toxicity toward normal HEK293 cells further underscores its potential as a selective anticancer agent .

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